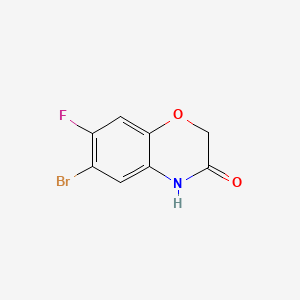

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHJMSMGASUDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635034 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355423-58-4 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355423-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one chemical properties

An In-Depth Technical Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Introduction

This compound is a halogenated heterocyclic compound built upon the 1,4-benzoxazin-3-one scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 7-position is designed to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications can significantly influence its pharmacokinetic profile and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known properties of this compound, presents a plausible synthetic pathway based on established chemical principles, predicts its spectral characteristics, and explores its potential reactivity and applications in the field of medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that while basic identifiers are well-documented by commercial suppliers, extensive experimental data such as melting point, solubility, and pKa are not widely available in published literature and would require experimental determination.

| Property | Value | Source |

| CAS Number | 355423-58-4 | |

| Molecular Formula | C₈H₅BrFNO₂ | |

| Molecular Weight | 246.03 g/mol | |

| Appearance | Solid | |

| Synonyms | 6-bromo-7-fluoro-2H-benzo[b][4]oxazin-3(4H)-one, 6-Bromo-7-fluoro-4H-benzo[4]oxazin-3-one |

Experimental Determination Insights:

-

Melting Point: Would typically be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus to assess purity and solid-state stability.

-

Solubility: Quantitative solubility in various solvents (e.g., DMSO, water, ethanol) would be ascertained using methods like HPLC-UV or gravimetric analysis. This is a critical parameter for designing biological assays and formulation studies.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this exact molecule is not prominent in the literature, a robust and logical pathway can be designed based on conventional methods for benzoxazinone synthesis.[5] The most chemically sound approach involves the cyclization of a substituted 2-aminophenol with an acetyl halide derivative.

Plausible Synthetic Workflow

The proposed synthesis begins with the commercially available 4-bromo-5-fluoro-2-nitrophenol. The key steps involve the reduction of the nitro group to an amine, followed by N-acylation and subsequent intramolecular cyclization to form the lactam ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on established methodologies and should be optimized under laboratory conditions.

Step 1: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

-

To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (4:1), add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approx. 80°C).

-

Add 4-bromo-5-fluoro-2-nitrophenol (1.0 eq) portion-wise over 30 minutes.

-

Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-bromo-5-fluorophenol is often carried forward without further purification.

Step 2: Acylation of 2-Amino-4-bromo-5-fluorophenol

-

Dissolve the crude aminophenol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(5-Bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization

-

Dissolve the crude chloroacetamide intermediate (1.0 eq) in acetone or DMF.

-

Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the mixture to reflux (50-60°C) and stir for 12-18 hours. The Williamson ether synthesis followed by lactamization occurs in one pot.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the final product.

Causality in Experimental Design

-

Choice of Reducing Agent: Iron in acidic media is a classic, cost-effective, and highly efficient method for reducing aromatic nitro groups without affecting sensitive halogens. Catalytic hydrogenation (H₂/Pd/C) is a cleaner alternative but may require pressure equipment.

-

Acylation Conditions: The reaction is performed at 0°C to control the exothermicity of the reaction between the highly reactive acid chloride and the amine. A base is required to neutralize the HCl generated during the reaction.

-

Cyclization Base: Potassium carbonate is chosen as it is strong enough to deprotonate the phenolic hydroxyl group, initiating the intramolecular Williamson ether synthesis, but mild enough to avoid hydrolysis of the amide.

Spectral and Structural Characterization (Predicted)

As experimental spectra are not publicly available, the following characteristics are predicted based on the compound's structure and established spectroscopic principles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Abstract

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a halogenated benzoxazinone derivative of significant interest in medicinal chemistry and drug discovery. The benzoxazinone scaffold is a well-established pharmacophore, and the strategic incorporation of bromine and fluorine atoms is anticipated to modulate the molecule's physicochemical and pharmacological properties, potentially enhancing its efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and, in the absence of extensive publicly available experimental data, furnishes detailed, field-proven protocols for its full characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Introduction and Molecular Overview

The 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a bromine atom at the 6-position and a fluorine atom at the 7-position of the aromatic ring in this compound creates a unique electronic and steric profile. The electron-withdrawing nature of the halogens can significantly influence the acidity of the N-H proton, the reactivity of the aromatic ring, and the molecule's overall lipophilicity, all of which are critical parameters in drug design.

A thorough understanding of the physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent. These properties govern its solubility, permeability, and metabolic fate, collectively influencing its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the foundational molecular properties have been established. The following table summarizes the known and predicted characteristics of the compound.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₈H₅BrFNO₂ | [3] |

| Molecular Weight | 246.03 g/mol | [3] |

| CAS Number | 355423-58-4 | [3] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Solubility | Not Available | - |

| pKa | Not Available | - |

| LogP | Not Available | - |

Plausible Synthetic Pathway

Caption: Plausible two-step synthesis of the target compound.

This proposed pathway involves an initial acylation of the amino group of 2-amino-4-bromo-5-fluorophenol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization (Williamson ether synthesis) to form the benzoxazinone ring.

Experimental Protocols for Physicochemical Characterization

To address the gap in available data, this section provides detailed, step-by-step experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.[3][6][7][8] A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: With a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediresonline.org [mediresonline.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-depth Technical Guide to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS: 355423-58-4)

This technical guide provides a comprehensive overview of 6-bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its reactivity and potential applications in the synthesis of novel bioactive molecules.

Introduction: The Significance of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic introduction of a bromine atom and a fluorine atom at the 6- and 7-positions, respectively, in this compound (a compound we will refer to as BFBO ) offers medicinal chemists a versatile tool for modulating the physicochemical and pharmacological properties of lead compounds.

The bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[2] This unique combination of functionalities makes BFBO a highly valuable intermediate for the synthesis of complex molecules in drug discovery programs.[3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of BFBO is presented in Table 1. While extensive experimental data is not widely published, the provided information is based on available data from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 355423-58-4 | |

| Molecular Formula | C₈H₅BrFNO₂ | |

| Molecular Weight | 246.03 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥96% | [5] |

Safety Information:

Synthesis of this compound: A Plausible Pathway

A specific, detailed experimental protocol for the synthesis of BFBO is not extensively documented in peer-reviewed literature. However, based on established synthetic methodologies for related benzoxazinones, a reliable two-step synthesis can be proposed. This pathway involves the preparation of the key intermediate, 2-amino-5-bromo-4-fluorophenol, followed by cyclization with chloroacetyl chloride.

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. H62259.03 [thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a halogenated derivative of the benzoxazinone scaffold. While specific experimental data for this particular compound is not extensively published, this document synthesizes information from analogous structures and established analytical principles to offer a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug discovery. The benzoxazinone ring system is a privileged scaffold, with derivatives exhibiting a wide range of biological activities, and the introduction of bromine and fluorine atoms is anticipated to modulate the compound's physicochemical and pharmacological properties.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound with the following identifiers:

| Property | Value | Source |

| Chemical Formula | C₈H₅BrFNO₂ | |

| Molecular Weight | 246.03 g/mol | |

| CAS Number | 355423-58-4 | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

The presence of the bromine and fluorine atoms on the aromatic ring is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The lactam moiety within the benzoxazinone ring provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

Plausible Synthetic Pathway

Proposed Synthetic Workflow:

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed exploration of a robust synthetic pathway to 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic approach detailed herein is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its unique structural and electronic properties have rendered it a cornerstone in the design of novel therapeutic agents. The inherent rigidity of the fused ring system, coupled with the hydrogen bonding capabilities of the lactam functionality, allows for precise and high-affinity interactions with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to novel halogenated 1,4-benzoxazin-3-ones, such as the title compound, is of paramount importance to the drug discovery and development community.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to the key intermediate, 2-amino-4-bromo-5-fluorophenol (II). The formation of the benzoxazinone ring can be envisioned through a two-step sequence involving N-acylation of the aminophenol with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis. This strategy offers a convergent and flexible approach to the target scaffold.

Caption: Workflow for the synthesis of the key aminophenol intermediate.

Step 1: Acetylation of 4-Bromo-3-fluoroaniline

The initial step involves the protection of the amino group of 4-bromo-3-fluoroaniline as an acetamide. This is crucial to moderate the activating effect of the amino group and to direct the subsequent electrophilic nitration to the desired position.

-

Protocol:

-

To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid (5-10 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford N-(4-bromo-3-fluorophenyl)acetamide.

-

Step 2: Nitration of N-(4-bromo-3-fluorophenyl)acetamide

The nitration of the acetanilide is a key regioselective step. The acetamido group is an ortho-, para-director, and the position ortho to the acetamido group and meta to the bromine and fluorine atoms is the most activated site for electrophilic aromatic substitution.

-

Protocol:

-

To a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid (3-5 vol), add N-(4-bromo-3-fluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral and dry to yield N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group.

-

Protocol:

-

Suspend N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5-10 vol) and concentrated hydrochloric acid (5-10 vol).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-5-fluoro-2-nitroaniline.

-

Step 4: Conversion of 4-Bromo-5-fluoro-2-nitroaniline to 4-Bromo-5-fluoro-2-nitrophenol

This transformation is achieved via a diazotization reaction followed by hydrolysis of the diazonium salt.

-

Protocol:

-

Dissolve 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid (3-5 vol) and water (5-10 vol) at 0-5 °C.

-

To this solution, add a solution of sodium nitrite (1.1 eq) in water (2-3 vol) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

-

Add the cold diazonium salt solution portion-wise to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes.

-

Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 10 vol).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-fluoro-2-nitrophenol.

-

Step 5: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation; however, a classic and effective method is the use of iron in acidic media.

-

Protocol:

-

To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol (10-20 vol) and glacial acetic acid (1-2 vol), heat the mixture to 70-80 °C.

-

Add a solution of 4-bromo-5-fluoro-2-nitrophenol (1.0 eq) in ethanol dropwise to the heated suspension.

-

After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-amino-4-bromo-5-fluorophenol, which can be further purified by recrystallization or column chromatography.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | Off-white to pale brown solid |

| N-(4-bromo-3-fluorophenyl)acetamide | C₈H₇BrFNO | 232.05 | White to off-white solid |

| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | C₈H₆BrFN₂O₃ | 277.05 | Yellow solid |

| 4-bromo-5-fluoro-2-nitroaniline | C₆H₄BrFN₂O₂ | 235.01 | Orange to red solid |

| 4-bromo-5-fluoro-2-nitrophenol | C₆H₃BrFNO₃ | 236.00 | Yellow solid |

| 2-amino-4-bromo-5-fluorophenol | C₆H₅BrFNO | 206.01 | Light brown to purple solid |

Part 2: Construction of the 1,4-Benzoxazin-3-one Ring

With the key aminophenol intermediate in hand, the final two steps focus on the formation of the heterocyclic ring system.

Caption: Workflow for the construction of the benzoxazinone ring.

Step 6: N-Acylation with Chloroacetyl Chloride

The amino group of 2-amino-4-bromo-5-fluorophenol is acylated with chloroacetyl chloride. This reaction introduces the two-carbon unit and the chloro leaving group necessary for the subsequent cyclization.

-

Protocol:

-

Dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the reaction mixture.

-

Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C. A precipitate of the amine hydrochloride salt may form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with water, a dilute aqueous solution of hydrochloric acid (to remove excess base), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, which may be used in the next step without further purification or can be purified by recrystallization.

-

Step 7: Intramolecular Cyclization to this compound

The final step is an intramolecular Williamson ether synthesis. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the adjacent chloroacetamide moiety to form the six-membered heterocyclic ring.

-

Protocol:

-

Dissolve N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) (10-20 vol).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.2 eq, use with caution).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

If the product precipitates upon cooling or concentration, it can be collected by filtration. Otherwise, partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroacetamide | C₈H₆BrClFNO₂ | 282.50 | Off-white to pale yellow solid |

| This compound | C₈H₅BrFNO₂ | 246.03 | White to off-white solid |

Mechanistic Insights

The key ring-forming step, the intramolecular Williamson ether synthesis, proceeds via an SN2 mechanism. The base abstracts the acidic phenolic proton to generate a nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon atom bearing the chlorine atom in a backside attack, leading to the displacement of the chloride ion and the formation of the new C-O bond, thus closing the ring.

Safety and Handling

This synthesis involves the use of hazardous and corrosive reagents, including strong acids, oxidizing agents, and lachrymatory substances. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling fuming nitric acid, chloroacetyl chloride, and sodium hydride.

Conclusion

This in-depth technical guide outlines a logical and robust synthetic pathway for the preparation of this compound. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear roadmap for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The strategic use of protecting groups and the careful control of reaction conditions are paramount to achieving a successful and efficient synthesis of this valuable heterocyclic scaffold.

References

- Patel, M., & Patel, R. (2012). Synthesis and biological evaluation of some novel 1,4-benzoxazine derivatives. Journal of Sciences, 1(1), 20-25.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzoxazin-3-one Derivatives as Kinase Inhibitors

A Senior Application Scientist's Synthesis of Preclinical Data, Mechanistic Insights, and Experimental Strategy

Preamble: The Role of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

The compound this compound is not itself an active pharmaceutical ingredient with a defined mechanism of action. Instead, it represents a crucial starting material—a synthetic intermediate or building block. Its core structure, the 1,4-benzoxazin-3-one scaffold, is recognized in medicinal chemistry as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable foundation for the development of novel therapeutics.[1][2] The strategic placement of bromine and fluorine atoms on this scaffold is a key step in modifying the physicochemical properties of the final compound, such as metabolic stability, cell permeability, and target-binding affinity, ultimately influencing its potency and selectivity.

This guide, therefore, will focus on the well-documented and clinically significant mechanism of action of advanced derivatives of the 1,4-benzoxazin-3-one scaffold, specifically their role as potent kinase inhibitors in oncology. We will use the inhibition of the PI3K/mTOR signaling pathway as a prime exemplar to provide an in-depth exploration of the core biological activities and the experimental workflows used to validate them.

The 1,4-Benzoxazin-3-one Scaffold in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most intensively pursued targets for drug development.[3] A novel class of molecules featuring the 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one skeleton has been successfully designed and synthesized to target this pathway, demonstrating potent dual inhibitory activity against PI3K and mTOR.[3]

The PI3K/Akt/mTOR Signaling Pathway: A Simplified Overview

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of transcription factors like NF-κB.

-

Cell Growth and Proliferation: Activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

The ability of 1,4-benzoxazin-3-one derivatives to dually inhibit both PI3K and mTOR offers a comprehensive blockade of this critical cancer-promoting pathway.

Visualizing the Mechanism: PI3K/mTOR Inhibition

The following diagram illustrates the points of intervention for 1,4-benzoxazin-3-one-based inhibitors within the PI3K/Akt/mTOR pathway.

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Experimental Validation: A Self-Validating Protocol Workflow

To establish a compound as a legitimate PI3K/mTOR dual inhibitor, a tiered and logical experimental workflow is essential. Each step is designed to validate the findings of the previous one, creating a robust data package for preclinical evaluation.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the compound's direct inhibitory effect on the target enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

-

Objective: To quantify the concentration of the benzoxazinone derivative required to inhibit 50% of the PI3K and mTOR kinase activity.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

-

A luminescent kinase assay format (e.g., Kinase-Glo®) is employed, which measures the amount of ATP remaining in the solution after the kinase reaction. Lower luminescence indicates higher kinase activity.

-

The test compound is serially diluted across a wide concentration range (e.g., 0.1 nM to 10 µM) and incubated with the kinase and its specific substrate.

-

The reaction is initiated by the addition of ATP.

-

Following incubation, the detection reagent is added, and luminescence is measured.

-

Data are plotted as kinase inhibition (%) versus log[inhibitor concentration], and the IC₅₀ value is calculated using a non-linear regression curve fit.

-

-

Causality and Trustworthiness: This experiment directly measures the interaction between the compound and its purified targets, isolating the activity from complex cellular systems. A low nanomolar IC₅₀ value suggests a potent inhibitor.[3] Comparing IC₅₀ values across different kinases provides a selectivity profile.

Data Presentation: Biochemical Inhibition Data

| Target | IC₅₀ (nM) for Compound 8d-1[3] |

| PI3Kα | 0.63 |

| PI3Kβ | 5.2 |

| PI3Kγ | 8.9 |

| PI3Kδ | 1.5 |

| mTOR | 12.5 |

Data synthesized from published results for a representative compound.[3]

Tier 2: Cellular Target Engagement and Downstream Signaling

After confirming biochemical potency, the next critical step is to verify that the compound can enter cells and inhibit the target in its native environment.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

-

Objective: To measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway (e.g., p-Akt, p-S6K) in cancer cell lines.

-

Methodology:

-

Select cancer cell lines with known PI3K pathway activation (e.g., HeLa, A549).

-

Treat cells with increasing concentrations of the benzoxazinone derivative for a defined period (e.g., 2-4 hours).

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-Akt Ser473, anti-p-S6K) and total protein as a loading control (e.g., anti-Akt, anti-β-actin).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantify band intensity to determine the reduction in phosphorylation.

-

-

Causality and Trustworthiness: A dose-dependent decrease in the phosphorylation of Akt and S6K provides direct evidence of target engagement within the cell, confirming that the compound is cell-permeable and effectively blocks the signaling cascade.

Tier 3: In Vivo Efficacy and Pharmacodynamics

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism.

Experimental Protocol: Human Tumor Xenograft Model

-

Objective: To assess the ability of the benzoxazinone derivative to inhibit tumor growth in an animal model.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., HeLa).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.

-

The compound is administered orally or via intraperitoneal injection at a defined dose and schedule (e.g., 50 mg/kg, once daily).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, the tumor growth inhibition (TGI) is calculated.

-

Optional: Pharmacodynamic (PD) studies can be performed by collecting tumors at specific time points post-dosing and analyzing p-Akt levels via Western blot or immunohistochemistry to correlate target inhibition with anti-tumor response.

-

-

Causality and Trustworthiness: Significant TGI in the absence of major toxicity (indicated by stable body weight) demonstrates that the compound has a favorable therapeutic window and can achieve sufficient exposure in vivo to exert its anti-cancer effects.[3]

Visualizing the Experimental Workflow

Caption: Tiered experimental workflow for validating a 1,4-benzoxazin-3-one based kinase inhibitor.

Conclusion

While this compound is a synthetic precursor, the 1,4-benzoxazin-3-one scaffold it belongs to is a highly valuable core in modern drug discovery. Derivatives built upon this framework have been expertly engineered into potent and selective inhibitors of critical oncogenic pathways, most notably the PI3K/Akt/mTOR cascade. The mechanism of action, involving direct, competitive inhibition of the kinase ATP-binding pocket, has been rigorously validated through a multi-tiered experimental approach, from biochemical assays to in vivo efficacy models. This systematic validation ensures a high degree of scientific trust and provides a solid foundation for advancing these promising compounds into clinical development as next-generation cancer therapeutics.

References

-

Ellouz, M., Ihammi, A., Baraich, A., Farihi, A., Addichi, D., Loughmari, S., Sebbar, N.K., Bouhrim, M., A. Mothana, R., M. Noman, O., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3089. [Link]

-

Wang, J., Zhang, H., Mo, L., Li, Y., Li, Y., & Gao, Y. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1042571. [Link]

-

de Klerk, A., Van der Watt, E., & Vincken, J. P. (2019). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 27(2), 269-281. [Link]

-

Sagam, A. R., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1388915. [Link]

-

Li, R., Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 203-215. [Link]

-

Bollu, V. R., et al. (2017). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][4][5]oxazin- 3(4H)-ones as anticancer agents. ResearchGate. [Link]

-

Fu, W., et al. (2013). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]

-

Patel, M. B., & Patel, H. D. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmacy and Biological Sciences, 9(4). [Link]

-

Reddy, T. R., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5566. [Link]

-

Zhang, Y., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11048-11058. [Link]

-

Xu, X., et al. (2014). 1,4-Benzoxazine-3(4H)-ones as Potent Inhibitors of Platelet Aggregation: Design, Synthesis and Structure-Activity Relations. Chemical & Pharmaceutical Bulletin, 62(9), 915-920. [Link]

Sources

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

biological activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

An In-depth Technical Guide to the Anticipated Biological Activity of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and analgesic agents.[1][3][4][5] The versatility of the benzoxazinone ring system, allowing for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide will provide a comprehensive overview of the anticipated biological activities of a specific, yet understudied derivative, this compound, and propose a detailed experimental framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind hypothesizing specific biological activities for this compound, outline detailed experimental protocols for its investigation, and provide a framework for interpreting the potential outcomes.

Physicochemical Properties and Proposed Synthesis

Compound: this compound CAS Number: 1160102-28-2[6][7] Molecular Formula: C₈H₅BrFNO₂[7] Molecular Weight: 246.03 g/mol [7]

Proposed Synthetic Route

While specific synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzoxazinone derivatives. A common and effective method involves the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide.

A proposed retro-synthetic analysis suggests that the target molecule can be synthesized from 2-amino-4-bromo-5-fluorophenol and chloroacetyl chloride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Synthesis of 2-Amino-4-bromo-5-fluorophenol:

-

To a solution of 4-bromo-5-fluoro-2-nitrophenol in ethanol, add a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-4-bromo-5-fluorophenol.

-

-

Synthesis of this compound:

-

Dissolve 2-amino-4-bromo-5-fluorophenol in a suitable aprotic solvent, such as dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Hypothesized Biological Activities and Rationale

The presence of halogen atoms, specifically bromine and fluorine, on the aromatic ring of the benzoxazinone scaffold is anticipated to significantly influence its biological profile. Halogens can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby enhancing its interaction with biological targets. Based on the known activities of other halogenated benzoxazinones, we hypothesize the following potential biological activities for this compound.

Anticancer Activity

Many benzoxazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed compound could interfere with cancer cell proliferation through mechanisms such as cell cycle arrest or induction of apoptosis.

Antimicrobial Activity

The benzoxazinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[8] The bromo and fluoro substituents may enhance the antimicrobial potency of the molecule.

Anti-inflammatory Activity

Several 1,4-benzoxazin-3-one derivatives have been reported to possess significant anti-inflammatory properties.[3][4][5] The target compound could potentially inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

Proposed Experimental Workflows for Biological Evaluation

A systematic, multi-tiered approach is proposed to comprehensively evaluate the .

Caption: A tiered experimental workflow for the biological evaluation of this compound.

Tier 1: In Vitro Screening

Protocol 1: Anticancer Screening (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Antimicrobial Screening (Broth Microdilution Assay)

-

Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Mechanism of Action Studies

Assuming promising activity is observed in the initial screens, the following protocols can be employed to elucidate the mechanism of action.

Protocol 3: Cell Cycle Analysis (for Anticancer Activity)

-

Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Tier 3: In Vivo Validation

Positive in vitro results should be followed by validation in appropriate animal models.

Protocol 5: Xenograft Tumor Model (for Anticancer Activity)

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomly assign mice to treatment groups (vehicle control, test compound, positive control) and administer the compounds via an appropriate route (e.g., intraperitoneal, oral).

-

Tumor Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

Quantitative Data Summary

| Assay | Metric | Example Result |

| Anticancer Screening (MTT) | IC₅₀ (µM) | 5.2 ± 0.8 (MCF-7) |

| Antimicrobial Screening (MIC) | MIC (µg/mL) | 16 (S. aureus) |

| Cell Cycle Analysis | % G2/M Arrest | 65% at 24h |

| Apoptosis Assay | % Apoptotic Cells | 45% at 24h |

| In Vivo Xenograft Study | % Tumor Growth Inhibition | 70% at 20 mg/kg |

Hypothetical Signaling Pathway

Should this compound demonstrate significant anticancer activity via apoptosis induction, a potential mechanism could involve the modulation of key signaling pathways such as the p53 or MAPK pathways.

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion

While the specific biological activities of this compound remain to be experimentally determined, its structural features suggest a high potential for interesting pharmacological properties. The proposed systematic approach, from initial in vitro screening to in vivo validation, provides a robust framework for elucidating its therapeutic potential. The findings from such studies will not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzoxazinone derivatives, paving the way for the development of novel and effective therapeutic agents.

References

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolia Journals Online. Retrieved January 12, 2026, from [Link]

-

Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2025, December 14). National University of Science and Technology. Retrieved January 12, 2026, from [Link]

-

First syntheses of natural products with the 2,7‐dihydroxy‐2H‐1,4‐benzoxazin‐3(4H)‐one skeleton | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). International Journal of Science and Research (IJSR). Retrieved January 12, 2026, from [Link]

-

Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). Indian Journal of Applied Research. Retrieved January 12, 2026, from [Link]

-

1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). (2020, April 1). PubMed. Retrieved January 12, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

(PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 5. nu.edu.om [nu.edu.om]

- 6. 1160102-28-2|6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine|BLD Pharm [bldpharm.com]

- 7. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. sphinxsai.com [sphinxsai.com]

Deconvoluting the Therapeutic Landscape of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one: A Technical Guide to Target Identification and Validation

Abstract

The discovery of novel bioactive small molecules, such as 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, represents a critical starting point in the drug development pipeline. However, the journey from a promising hit to a viable therapeutic candidate is contingent on the precise identification and validation of its molecular target(s). This in-depth technical guide provides a comprehensive, multi-faceted strategy for elucidating the therapeutic targets of this novel benzoxazinone derivative. We present an integrated workflow that synergizes robust in silico predictive methodologies with gold-standard experimental validation techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to target deconvolution.

Introduction: The Challenge of the Unknown Target

This compound is a novel chemical entity with a benzoxazinone scaffold. Derivatives of this scaffold have been associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting a rich, yet unexplored, pharmacological potential.[1][2][3][4][5] The primary bottleneck in harnessing this potential is the identification of its direct molecular targets, a process often termed target deconvolution.[6][7] Understanding the mechanism of action at a molecular level is paramount for rational drug design, predicting potential toxicities, and patient stratification.

This guide outlines a systematic and logical progression for target identification, commencing with computational approaches to generate initial hypotheses, followed by rigorous experimental validation.

Foundational Strategy: An Integrated Approach to Target Discovery

We advocate for a multi-pronged approach that combines computational and experimental methodologies to build a robust and comprehensive understanding of the compound's mechanism of action.[6][8] This integrated strategy mitigates the limitations of any single technique and provides converging lines of evidence to confirm true biological targets.

Figure 1: An integrated workflow for therapeutic target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about the potential targets of a novel compound.[9][10][11] These approaches leverage vast biological and chemical databases to predict interactions.

Ligand-Based Target Prediction

The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[12]

-

Methodology:

-

Chemical Fingerprinting: Represent the 2D or 3D structure of this compound as a chemical fingerprint.

-

Database Searching: Utilize large chemogenomic databases such as ChEMBL, PubChem, and DrugBank to search for compounds with high structural similarity.

-

Target Inference: Identify the known biological targets of the structurally similar compounds. The TargetHunter tool is an example of a web-based platform that implements such an algorithm.[12]

-

Structure-Based Target Prediction (Panel Docking)

This approach involves docking the compound into the 3D structures of a panel of known protein targets to predict binding affinity.

-

Methodology:

-

Compound Conformer Generation: Generate a set of low-energy 3D conformers of the molecule.

-

Target Library Preparation: Compile a library of 3D protein structures of potential targets. This can be guided by the results of ligand-based predictions or based on target families known to be modulated by benzoxazinone derivatives.

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protein in the library.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding energies and interaction patterns.

-

Chemogenomic and Machine Learning Approaches

These methods utilize sophisticated algorithms to learn from vast datasets of known drug-target interactions to predict novel interactions.[13][14]

-

Methodology:

-

Model Selection: Choose a pre-trained machine learning model or develop a custom model using chemogenomic data.

-

Input Data: Provide the chemical structure of the compound as input to the model.

-

Prediction: The model will output a ranked list of potential protein targets based on the learned patterns of interaction.

-

Table 1: Summary of In Silico Prediction Tools

| Method | Principle | Example Tools/Databases | Output |

| Ligand-Based | Structurally similar compounds have similar biological targets.[12] | ChEMBL, PubChem, TargetHunter, SwissTargetPrediction | Ranked list of potential protein targets |

| Structure-Based (Docking) | Predicts binding affinity based on 3D structural complementarity. | AutoDock, Glide, Schrödinger Suite | Binding poses and energy scores |

| Chemogenomic/Machine Learning | Learns from known drug-target interactions to predict new ones.[14] | SuperPred, various custom models | Probability scores for target interaction |

Experimental Target Identification and Validation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm direct physical interactions and biological relevance.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a direct biochemical method to isolate and identify proteins that physically bind to the compound of interest.[7][15]

-

Causality Behind Experimental Choices: This method is chosen for its directness in identifying binding partners from a complex biological mixture, such as a cell lysate.[16][17] The key to a successful experiment lies in the design of the affinity probe, ensuring that the linker attachment does not disrupt the compound's binding to its target.

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

-

Detailed Protocol:

-

Affinity Probe Synthesis:

-

Synthesize an analog of this compound with a reactive functional group for linker attachment.

-

Covalently attach the modified compound to a solid support (e.g., agarose or magnetic beads) via a flexible linker (e.g., polyethylene glycol).

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer to maintain protein integrity.

-

-

Affinity Pulldown:

-

Incubate the affinity probe with the cell lysate to allow for binding.

-

Include a control experiment with beads alone or beads with an inactive analog to identify non-specific binders.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove unbound proteins.[18]

-

Elute the bound proteins using a competitive binder, a denaturing agent (e.g., SDS), or by changing the pH or salt concentration.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE or perform in-solution digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the fragmentation data against a protein database.

-

-

Chemical Proteomics

Chemical proteomics techniques probe the interactions of a small molecule with proteins in a more native cellular environment.[19][20][21][22]

-

Activity-Based Protein Profiling (ABPP): This method is particularly useful for identifying enzyme targets that bind covalently to the compound.[23]

-

Thermal Proteome Profiling (TPP): TPP is based on the principle that the binding of a small molecule stabilizes its target protein against thermal denaturation.[22] This allows for the identification of both covalent and non-covalent interactions in live cells.

-

Detailed Protocol for Thermal Proteome Profiling (TPP):

-

Cell Treatment: Treat intact cells with the compound and a vehicle control.

-

Heating: Heat aliquots of the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantitative Proteomics:

-

Digest the soluble proteins from each temperature point into peptides.

-

Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

-

Analyze the labeled peptides by LC-MS/MS.

-

-

Data Analysis:

-

Generate melting curves for thousands of proteins.

-

Identify proteins with a significant thermal shift in the compound-treated samples compared to the control. These are the candidate targets.

-

-

Genetic and Genomic Approaches

Genetic methods can identify proteins that are functionally important for the compound's activity.[8]

-

RNA Interference (RNAi) or CRISPR-Cas9 Screening: These techniques can be used to systematically knock down or knock out every gene in the genome. By identifying which knockdowns/knockouts confer resistance or sensitivity to the compound, one can infer the target pathway and potentially the direct target.

Target Validation: From Candidates to Confirmed Targets

The identification of candidate targets must be followed by rigorous validation to confirm a direct and functionally relevant interaction.

Table 2: Target Validation Methods

| Method | Principle | Information Gained |

| Biophysical Assays | ||

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized ligand or protein. | Binding affinity (KD), kinetics (kon, koff) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry, thermodynamics |

| Cellular Thermal Shift Assay (CETSA) | Validates target engagement in cells or tissues by measuring changes in protein thermal stability.[10] | In-cell target engagement |

| Biochemical Assays | ||

| Recombinant Protein Assays | Tests the effect of the compound on the activity of a purified, recombinant candidate target protein. | Direct modulation of protein function (IC50/EC50) |

| Cell-Based Assays | ||

| Target Knockdown/Knockout | Examines whether reducing the expression of the candidate target recapitulates or blocks the compound's effect. | Functional relevance of the target in a cellular context |

| Overexpression | Assesses whether increasing the level of the target protein alters the cellular response to the compound. | Functional relevance of the target |

Conclusion and Future Directions

The identification of therapeutic targets for a novel compound like this compound is a complex but achievable endeavor. By employing a systematic and integrated workflow that combines the predictive power of in silico methods with the definitive evidence from experimental approaches like AC-MS and chemical proteomics, researchers can confidently deconvolute its mechanism of action. The validation of these targets through biophysical, biochemical, and cell-based assays is the final, crucial step in transforming a bioactive molecule into a promising lead for drug development. The insights gained from this comprehensive target identification process will pave the way for future structure-activity relationship studies and the rational design of next-generation therapeutics.

References

- MtoZ Biolabs. (n.d.). Drug Target Identification Methods.

- Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.

- Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis.

- ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow.

- PMC - PubMed Central. (n.d.). Automation to Enable High-throughput Chemical Proteomics.

- Thermo Fisher Scientific - US. (n.d.). Chemoproteomics Workflows.

- NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.

- Benchchem. (n.d.). In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide.

- Semantic Scholar. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.

- PMC - NIH. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

- ResearchGate. (n.d.). Known experimental techniques to identify drug targets.

- NIH. (2013, January 5). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.

- Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.

- PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.

- PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

- Creative Biolabs. (n.d.). Chemical Proteomics.

- MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

- PMC - PubMed Central. (n.d.). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences.

- PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives.

- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.

- bioRxiv. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction.

- PMC - PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.

- Creative Biolabs. (n.d.). Affinity Chromatography.

- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.

- BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.

- ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.

- PMC - PubMed Central. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis.

- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.

- LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- ResearchGate. (2025, August 6). Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines.

- PMC - PubMed Central. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.

- PMC - PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.

-

PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from

Sources

- 1. oaji.net [oaji.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]

- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]